Imidazolidine

Overview

Description

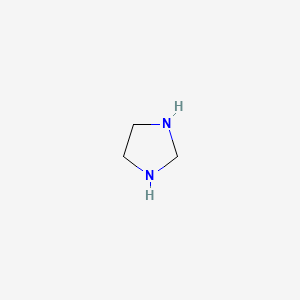

Imidazolidine is a heterocyclic compound with the chemical formula C₃H₈N₂ . It is a five-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is a colorless, polar, and basic compound. It is a cyclic aminal, which means it is derived from the condensation of a diamine and an aldehyde .

Mechanism of Action

Target of Action

Imidazolidine, also known as dihydroimidazoline, is a heterocyclic compound that includes two nitrogen atoms . It has been found to interact with a variety of targets. Some of the primary targets include Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, and Adenylate kinase 2, mitochondrial . These targets play crucial roles in various biological processes, including metabolism, immune response, and cellular signaling .

Mode of Action

The interaction of this compound with its targets leads to a variety of changes. For instance, the 2-(arylimino)this compound derivatives like clonidine are employed as non-selective 2-adrenergic receptor agonists, exhibiting sedative, antihypertensive, antinociceptive, and anxiolytic actions . The exact mode of action can vary depending on the specific target and the context of the interaction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability and therapeutic efficacy. In silico ADME screening revealed that this compound and its derivatives have suitable physiochemical properties, drug-likeliness features, and good oral bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific target and the context of the interaction. For instance, it has shown potential therapeutic efficacy in the treatment of a variety of disorders, including anthelmintics, antifungal, anticancer, hypertension, and hyperglycemia, as well as Parkinson’s and Alzheimer’s diseases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can impact the microbial degradation of xenobiotic compounds like this compound . Moreover, the presence of this compound in the environment, drinking water, and food, with low-level exposure commonly reported, can also influence its action .

Biochemical Analysis

Biochemical Properties

Imidazolidine interacts with various enzymes, proteins, and other biomolecules. For instance, an this compound Schiff base ligand has been synthesized and characterized, showing interaction with zinc (II) as a bidentate ligand in this compound form . Furthermore, many substituted imidazolines have shown potential therapeutic efficacy in the treatment of a variety of disorders .

Cellular Effects

This compound derivatives have been found to have a wide range of biological properties such as antihistaminic, anticancer, hypotensive, antiallergic, antimicrobial, antiviral, and cytostatic . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interactions with biomolecules and its effects at the molecular level. For example, it has been reported that this compound derivatives can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the this compound ring can be stabilized or hydrolyzed and converted to initial materials when coordinated to metal ions . This indicates the product’s stability and potential long-term effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, a new compound is created by breaking the C–N bond of the tertiary amine and N-dealkylating the this compound ring . This indicates that this compound interacts with enzymes and cofactors in metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazolidines are traditionally synthesized through the condensation reaction of 1,2-diamines and aldehydes. The reaction typically involves heating the diamine and aldehyde in the presence of an acid catalyst. The first unsubstituted imidazolidine synthesis was reported in 1952 .

Industrial Production Methods: Industrial production of imidazolidines often involves similar condensation reactions but on a larger scale. The process may include additional steps for purification and stabilization of the product. Microwave-assisted synthesis has also been explored for its efficiency in producing this compound derivatives .

Types of Reactions:

Oxidation: Imidazolidines can undergo oxidation to form imidazoles.

Reduction: Reduction reactions can convert imidazolidines to their corresponding amines.

Substitution: Imidazolidines can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: (Diacetoxyiodo)benzene is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can be used for reduction.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products:

Oxidation: Imidazoles.

Reduction: Amines.

Substitution: Alkylated imidazolidines

Scientific Research Applications

Imidazolidine and its derivatives have found applications in various fields:

Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

Biology: this compound derivatives exhibit antimicrobial, antifungal, and antiviral activities.

Medicine: Some derivatives are explored for their potential as anti-HIV agents and enzyme inhibitors.

Industry: Used as chiral auxiliaries and ligands for asymmetric catalysis

Comparison with Similar Compounds

Imidazole: Contains a five-membered ring with two nitrogen atoms but differs in the position of the double bonds.

Imidazoline: A reduced form of imidazole with one double bond.

Imidazolidinone: Contains a carbonyl group, making it more reactive than imidazolidine.

Uniqueness: this compound is unique due to its stability and versatility in forming various derivatives. Its ability to act as a chiral auxiliary and ligand in asymmetric catalysis sets it apart from similar compounds .

Properties

IUPAC Name |

imidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c1-2-5-3-4-1/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYCSMQKUKOKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9016-53-9 | |

| Record name | 1H-Imidazole, dihydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9016-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2073192 | |

| Record name | Imidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-74-5 | |

| Record name | Imidazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEE9PL2D22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the basic structure of an imidazolidine ring?

A1: Imidazolidines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms at the 1 and 3 positions. The ring also contains three carbon atoms, two of which are adjacent to the nitrogen atoms.

Q2: What is the molecular formula and weight of a simple this compound like 1,3-dimethylthis compound?

A2: The molecular formula of 1,3-dimethylthis compound is C5H12N2, and its molecular weight is 100.16 g/mol.

Q3: How can I distinguish this compound derivatives using NMR spectroscopy?

A3: NMR spectroscopy is a powerful tool for structural elucidation of imidazolidines. For instance, 1H NMR can differentiate cis and trans isomers of N-alkyl derivatives of 4,5-dihydroxythis compound-2-thione (DHIT) due to the up-field shifts observed in cis isomers. [] The introduction of substituents on the this compound ring induces characteristic shifts in 1H and 13C NMR spectra. [, ] For example, alkyl substituents at the nitrogen cause up-field shifts due to inductive effects, while N-phenyl derivatives exhibit ring current effects impacting carbon signal positions. []

Q4: Which spectroscopic techniques help identify and characterize imidazolidines?

A4: Various spectroscopic techniques are employed for identification and characterization, including:

- NMR Spectroscopy (1H, 13C, NOESY): Provides insights into structure, stereochemistry, and conformational dynamics. [, ]

- FTIR Spectroscopy: Helps identify functional groups present in the molecule. [, ]

- Mass Spectrometry (ESI-MS): Determines molecular weight and fragmentation patterns, aiding in structural confirmation. []

Q5: What is the mechanism of action of 2-(arylimino)imidazolidines as α2-adrenoceptor antagonists?

A5: While the exact binding mechanism requires further investigation, structural similarities to known α2-adrenoceptor agonists like clonidine suggest that these compounds compete for the same binding site. [, ] The nature and position of substituents on the aryl and this compound rings significantly influence binding affinity and selectivity for different α2-adrenoceptor subtypes. [, ]

Q6: How do this compound-4-thiones function as photoredox organocatalysts?

A9: this compound-4-thiones, synthesized from prebiotic building blocks, possess photoredox catalytic properties. [] These catalysts enable α-alkylations of aldehydes and ketones through a photoredox mechanism, utilizing light energy to drive the reaction. [] Notably, their ability to undergo spontaneous resolution by conglomerate crystallization opens avenues for enantioselective organocatalysis. []

Q7: Can you explain the significance of this compound-4-thiones in the emergence of life?

A10: The formation of this compound-4-thiones under prebiotic conditions and their catalytic versatility suggest a potential role in the emergence of life. [] Their ability to self-replicate through modification of their own building blocks and catalyze key reactions like nucleoside phosphorylation highlights their significance as potential progenitors for early life forms. []

Q8: How are copper(II) complexes of this compound-4-thiones used in asymmetric Henry reactions?

A11: Copper(II) complexes of 2-(pyridine-2-yl)this compound-4-thiones function as effective catalysts in asymmetric Henry reactions, exhibiting high enantioselectivity (up to 98% ee). [] These catalysts can be immobilized on polymeric supports, allowing for efficient recycling and reuse without compromising enantioselectivity. []

Q9: How is computational chemistry used to study this compound derivatives?

A9: Computational tools are employed to:

- Predict pKa values: The AIBLHiCoS methodology, based on ab initio bond lengths, accurately predicts pKa values of 2-(arylimino)imidazolidines and aryl guanidines. []

- Model receptor binding: Molecular modeling studies delineate binding modes of this compound derivatives within target receptors, aiding in structure-based drug design. [, ]

- Investigate tautomeric preferences: Density functional theory (DFT) calculations help understand the relative stability and occurrence of different tautomeric forms in this compound systems. []

Q10: Are there any QSAR models available for predicting the activity of this compound derivatives?

A13: QSAR studies have been conducted to correlate the hypotensive activity of clonidine-like imidazolidines with their physicochemical properties and structural features. [] These models incorporate parameters like electronic effects, lipophilicity, and steric factors of substituents on the aromatic ring, aiding in the design of new hypotensive agents. []

Q11: Is there any information available on the toxicity of imidazolidines?

A14: Toxicity profiles vary greatly depending on the specific structure and substituents present. While some imidazolidines exhibit favorable safety profiles, others may show toxicity. [] It is crucial to conduct thorough toxicological evaluations for each new derivative before considering therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

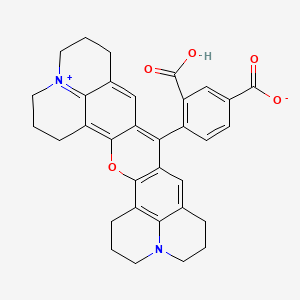

![Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]-](/img/structure/B613762.png)

![N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide](/img/structure/B613782.png)